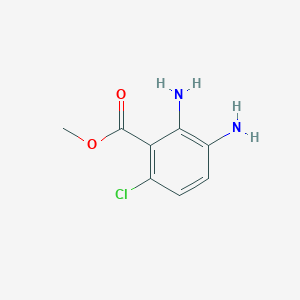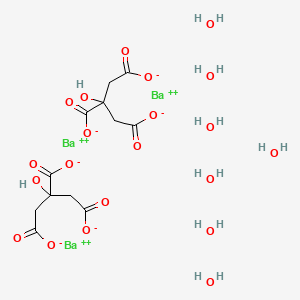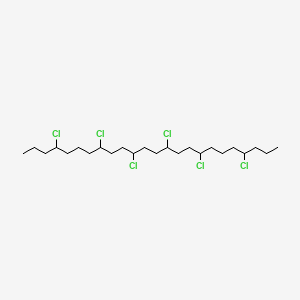
Cereclor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cereclor is a trade name for a range of chlorinated paraffins produced by Ineos Chlor Ltd. These compounds are created through the controlled chlorination of specific paraffinic hydrocarbon fractions. This compound is widely used as an extreme pressure additive in gear oils and metalworking lubricants, a secondary plasticizer in polyvinyl chloride (PVC), a plasticizer for chemical-resistant paints, and a flame retardant additive for plastics, rubbers, and textiles .
Preparation Methods
Cereclor is synthesized by the chlorination of paraffinic hydrocarbons. The process involves the reaction of chlorine gas with paraffinic hydrocarbons under controlled conditions. The degree of chlorination can vary, resulting in different grades of this compound with varying chlorine content. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Cereclor primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions can include:
Nucleophilic substitution: Chlorine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation: this compound can undergo oxidation reactions, especially under harsh conditions, leading to the formation of chlorinated alcohols and acids.
Reduction: Reduction reactions can remove chlorine atoms, converting this compound back to its hydrocarbon form.
Scientific Research Applications
Cereclor has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as an additive in lubricants and metalworking fluids.
Biology: Investigated for its potential effects on biological systems, including its use as a plasticizer in medical devices.
Medicine: Studied for its potential use in drug delivery systems due to its plasticizing properties.
Industry: Widely used in the production of PVC, paints, coatings, adhesives, sealants, and as a flame retardant
Mechanism of Action
The mechanism of action of Cereclor as an extreme pressure additive involves the formation of a low-shear-strength chloride film on metal surfaces. This film reduces friction between metal surfaces in contact, preventing surface damage and improving tool life in metal cutting operations. The exact molecular targets and pathways involved in this process are still a subject of research .
Comparison with Similar Compounds
Cereclor is unique among chlorinated paraffins due to its specific chlorination process and the resulting range of products with varying chlorine content. Similar compounds include:
Chlorinated paraffins: These are similar in structure but may have different degrees of chlorination and chain lengths.
Polychlorinated biphenyls (PCBs): These compounds also contain chlorine atoms but have a different chemical structure and are used in different applications.
Chlorinated polyethylene (CPE): Another chlorinated compound used as a plasticizer and flame retardant
This compound stands out due to its versatility and wide range of applications in various industries.
Properties
CAS No. |
108171-27-3; 63449-39-8 |
|---|---|
Molecular Formula |
C24H44Cl6 |
Molecular Weight |
545.3 g/mol |
IUPAC Name |
4,8,11,14,17,21-hexachlorotetracosane |
InChI |
InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3 |
InChI Key |
QKUNKVYPGIOQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl |
boiling_point |
Decomposes (NTP, 1992) |
Color/Form |
Generally they are viscous liquids. Light yellow to amber, thick, oily liquid. Colorless to pale yellow liquids |
density |
1.17 at 77 °F (NTP, 1992) 1.00-1.07 |
flash_point |
greater than 450 °F (NTP, 1992) >200 °C closed cup (C>17, >42% Cl) |
physical_description |
Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992) DryPowder; Liquid |
solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) Insol in water; slightly sol in alcohol; miscible with benzene, chloroform, ether, carbon tetrachloride Insol in glycerine; sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils. Practically insoluble in water and lower alcohols; soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another. |
vapor_pressure |
Nonvolatile (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


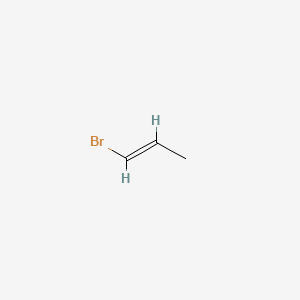
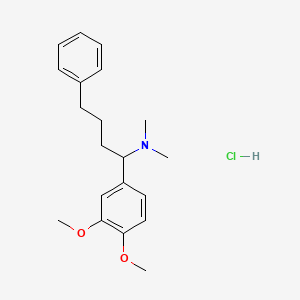
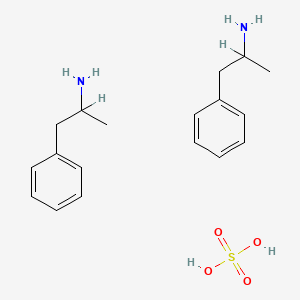
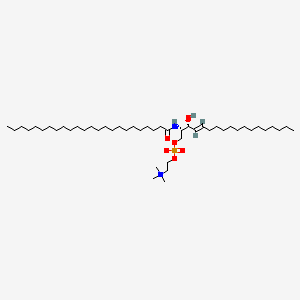
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)

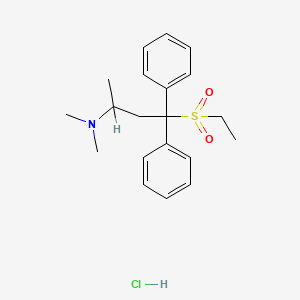
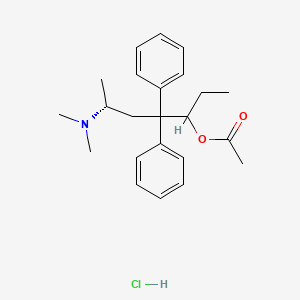
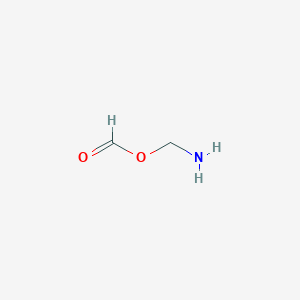
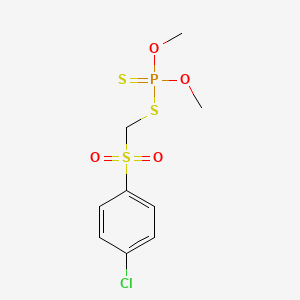
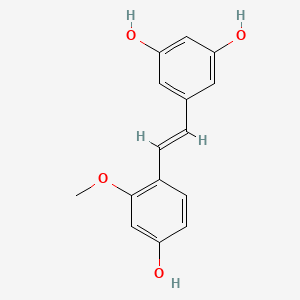
![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)
